Phenylsulfamide

概要

説明

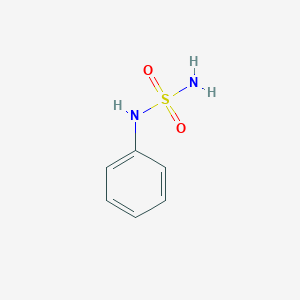

フェニルスルファミド(CAS登録番号 15959-53-2)は、分子式がC6H8N2O2Sである化学化合物です。 ヒト炭酸脱水酵素II(hCA-II)の阻害剤です 。炭酸脱水酵素は、二酸化炭素を重炭酸塩に可逆的に水和する反応を触媒する酵素であり、様々な生理学的プロセスにおいて重要な役割を果たしています。

2. 製法

合成経路: フェニルスルファミドは、様々な経路で合成することができます。一般的な方法の一つは、アニリン(C6H5NH2)と二酸化硫黄(SO2)を反応させ、その後加水分解することです。反応は以下の通りです。

C6H5NH2+SO2→C6H5NH(SO2NH2)

工業的製造: 工業規模での製造方法は、上記合成経路のバリエーションで、効率と収率を最適化したものになる場合があります。

準備方法

Synthetic Routes:: Phenylsulfamide can be synthesized through various routes. One common method involves the reaction of aniline (C6H5NH2) with sulfur dioxide (SO2) followed by hydrolysis. The reaction proceeds as follows:

C6H5NH2+SO2→C6H5NH(SO2NH2)

Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.

化学反応の分析

1.2. Modern S-N Coupling Approaches

Recent methods employ transition-metal catalysis for efficient synthesis:

-

Three-component reactions using nitroarenes, arylboronic acids, and potassium pyrosulfite yield sulfonamides with functional group tolerance (e.g., 72% yield for cyclopropyl derivatives) .

-

FeCl2_22-catalyzed reactions between nitroarenes and sodium arylsulfinates enable direct N-S bond formation under mild conditions .

2.1. Acylation Reactions

Phenylsulfamide reacts with acyl chlorides or acid anhydrides to form acylated derivatives:

-

Reaction with ethanoyl chloride produces N-phenylethanamide and phenylammonium chloride .

-

Ethanolic anhydride under heat yields N-phenylethanamide and phenylammonium ethanoate .

Key Reaction:

2.2. Alkylation with Halogenoalkanes

This compound undergoes nucleophilic substitution with halogenoalkanes (e.g., bromoethane) to form secondary and tertiary amines via stepwise alkylation .

Hydrolysis and Stability

This compound derivatives exhibit pH-dependent hydrolysis:

-

Phthalimide analogs (e.g., LASSBio-1439) hydrolyze in plasma or phosphate-buffered saline (pH 7.4) to carboxyamide metabolites, with fluorinated derivatives showing faster kinetics .

-

Alkaline hydrolysis of tetrafluorophthalimide derivatives (e.g., LASSBio-1439) yields carboxyamide metabolites (e.g., LASSBio-1454) .

Hydrolysis Pathway:

4.1. Palladium-Catalyzed Carboamination

Pd(0) catalysts enable the synthesis of pyrrolidine derivatives via carboamination, involving oxidative addition, syn-insertion, and reductive elimination steps .

4.2. Electrophilic Aromatic Substitution

Regioselective sulfonation using chlorosulfonic acid achieves high yields (85%) of intermediates like 4-(acetylamino)benzenesulfonyl chloride .

Table 2: Hydrolysis Kinetics of Phthalimide Derivatives

| Compound | Hydrolysis Medium | Half-Life (h) | Reference |

|---|---|---|---|

| LASSBio-468 (Non-fluorinated) | Plasma | 12.5 | |

| LASSBio-1439 (Tetrafluorinated) | pH 7.4 PBS | 4.2 |

科学的研究の応用

Chemical Synthesis

Phenylsulfamide serves as an important intermediate in organic synthesis. It is utilized in the production of various organic compounds, facilitating the development of new materials and chemicals. For instance, N,N-Dimethyl-N'-phenylsulfamide is noted for its role in synthesizing complex organic molecules.

Metabolite Studies

This compound derivatives are studied for their metabolic roles, particularly as metabolites of agrochemicals like dichlofluanid. Research indicates that these compounds can influence metabolic pathways, which has implications for understanding their environmental impact and biological effects.

Developmental Toxicity

Recent studies have explored the developmental toxicity of tolylfluanid in zebrafish models. Findings suggest that exposure disrupts organogenesis, particularly affecting motor neuron formation and liver development. The study highlighted that while survival rates remained stable at low concentrations, significant morphological changes were observed .

| Parameter | Control Group | Exposed Group |

|---|---|---|

| Body Length | Normal | Slightly Reduced |

| Eye Size | Normal | Slightly Reduced |

| Liver Size | Normal | Decreased |

Endocrine Disruption

This compound has been implicated as an endocrine-disrupting chemical. Research shows that tolylfluanid alters glucocorticoid receptor signaling in adipocytes, potentially contributing to obesity and diabetes by modulating insulin action . This interaction highlights its significance in metabolic research.

Therapeutic Potential

Ongoing research is investigating the therapeutic applications of this compound derivatives in various medical contexts. These compounds are being evaluated for their potential to treat metabolic disorders due to their influence on insulin signaling pathways and adipocyte function .

Industrial Uses

This compound compounds are utilized in the production of dyes, pharmaceuticals, and agrochemicals. Their chemical properties make them suitable for various industrial applications, including as herbicides and plant growth regulators .

Case Study 1: Developmental Toxicity in Zebrafish

A study conducted on the effects of tolylfluanid on zebrafish demonstrated significant developmental disruptions. The research provided insights into how environmental exposure to this compound could affect aquatic life and potentially human health through the food chain.

Case Study 2: Insulin Signaling Disruption

Research examining the effects of this compound on insulin signaling revealed that it impairs insulin receptor substrate-1 levels in adipocytes, leading to insulin resistance across different species. This finding underscores the compound's relevance in metabolic disease research and potential public health implications .

作用機序

フェニルスルファミドは、hCA-IIの活性部位に結合することで酵素の触媒活性を阻害し、hCA-IIを阻害します。この阻害は、重炭酸塩輸送やpH調節などのプロセスに影響を与えます。

類似化合物との比較

フェニルスルファミドは、hCA-IIに対する特異的な阻害活性によって独特なものですが、他のスルホンアミド系化合物(例えば、アセタゾラミド)も炭酸脱水酵素を標的としています。

生物活性

Phenylsulfamide is a compound that has garnered interest due to its biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and its implications in metabolic processes. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by case studies and data tables.

1. Chemical Structure and Synthesis

This compound, with the chemical formula , is a derivative of sulfonamides, characterized by the presence of a phenyl group attached to the sulfamide moiety. The compound can be synthesized through various methods, often involving the reaction of phenylamine with sulfonyl chlorides.

2.1 Inhibition of Carbonic Anhydrases

This compound has been identified as a selective inhibitor of human carbonic anhydrase II (hCA-II), with a dissociation constant () of approximately 45.50 μM and an inhibition constant () indicating moderate potency against this enzyme . The inhibition of carbonic anhydrases is significant as these enzymes play crucial roles in physiological processes such as respiration and acid-base balance.

Table 1: Inhibition Potency of this compound Against Carbonic Anhydrases

| Enzyme | (μM) | (μM) |

|---|---|---|

| hCA-I | Not determined | Not determined |

| hCA-II | 45.50 | Not determined |

| VchCAα | <100 | Not determined |

| VchCAβ | Not determined | Not determined |

The structure-activity relationship (SAR) studies indicate that modifications on the this compound scaffold can enhance selectivity and efficacy against specific isoforms of carbonic anhydrases, particularly those from pathogenic bacteria like Vibrio cholerae .

2.2 Effects on Insulin Signaling

Recent studies have highlighted the role of this compound derivatives, particularly tolylfluanid (a related fungicide), in modulating insulin signaling pathways. Research indicates that these compounds can impair insulin receptor substrate-1 (IRS-1) expression in adipocytes, leading to insulin resistance . This effect raises concerns regarding the potential metabolic impacts of environmental endocrine disruptors.

Table 2: Effects of Tolylfluanid on Insulin Signaling

| Treatment | Effect on IRS-1 Expression | Impact on Akt Phosphorylation |

|---|---|---|

| Control | Baseline | Normal |

| Toluyfluanid | Decreased | Attenuated |

3.1 Study on Adipocyte Function

A pivotal study demonstrated that treatment with tolylfluanid resulted in significant alterations in insulin signaling within primary murine and human adipocytes. The treatment led to a reduction in IRS-1 levels and impaired Akt phosphorylation, which are critical for insulin-mediated glucose uptake . This suggests that this compound derivatives could contribute to metabolic disorders such as obesity and diabetes.

3.2 Antibacterial Potential

In another study focused on the antibacterial properties of this compound derivatives, compounds were synthesized and tested against various bacterial strains, including those resistant to traditional antibiotics. The results indicated that certain derivatives exhibited promising antibacterial activity, potentially paving the way for new therapeutic agents against resistant pathogens .

4. Conclusion

This compound exhibits notable biological activity through its role as a carbonic anhydrase inhibitor and its effects on insulin signaling pathways. Ongoing research into its derivatives continues to reveal potential applications in both antibacterial therapies and understanding metabolic disruptions caused by environmental chemicals.

As further studies elucidate the mechanisms behind these activities, this compound may emerge as a significant compound in pharmacological research aimed at addressing both infectious diseases and metabolic disorders.

特性

IUPAC Name |

(sulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVUYWTZRXOMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574504 | |

| Record name | N-Phenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15959-53-2 | |

| Record name | (Sulfamoylamino)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylaminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (SULFAMOYLAMINO)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB7R36ZAV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。